molecular formula C13H19N3O3S2 B2852839 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448076-93-4

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2852839
M. Wt: 329.43
InChI Key: OVZXKHJDLQXBLE-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its chemical name, molecular formula, and structure. The structure can be represented in various formats such as SMILES or InChI .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs.


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, molar mass, and specific heat capacity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related sulfonamide compounds have been extensively studied to explore their biological and chemical properties. For instance, the synthesis of pyrazoline benzensulfonamides has been achieved, investigating their potential as carbonic anhydrase and acetylcholinesterase inhibitors while maintaining low cytotoxicity. These compounds, incorporating both pyrazoline and sulfonamide pharmacophores, have shown significant enzyme inhibition capabilities with minimal adverse effects on non-tumor cells, suggesting their utility in medicinal chemistry for designing compounds with desired bioactivities (Ozgun et al., 2019).

Bioactive Potentials

The compound's derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as antiproliferative agents. Research conducted by Pawar et al. (2018) synthesized a series of derivatives through Suzuki and Buchwald reactions, characterizing them using multiple spectroscopic techniques. The in-vitro evaluation against MCF-7, HeLa, A-549, and Du-145 cancer cell lines demonstrated significant antiproliferative effects, with certain compounds showing potency comparable to the standard 5-fluorouracil. These findings highlight the therapeutic potential of these sulfonamide derivatives in cancer treatment (Pawar et al., 2018).

Antimicrobial and Antiviral Activities

Sulfonamides, including those structurally similar to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been explored for their antimicrobial and antiviral activities. A study by Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity. The results indicated that specific derivatives exhibit promising antiviral activities, suggesting the potential use of these compounds in combating viral infections and diseases (Chen et al., 2010).

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-8-5-6-20-12(8)11(17)7-14-21(18,19)13-9(2)15-16(4)10(13)3/h5-6,11,14,17H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXKHJDLQXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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